molecular formula C17H25N3O2 B13559632 tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate

Cat. No.: B13559632
M. Wt: 303.4 g/mol
InChI Key: LZKWLKTWSBMQMU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an indoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate typically involves the reaction of indoline derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to modify the piperazine ring or the indoline moiety.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction can lead to the formation of piperazine derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with biological macromolecules, while the piperazine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the indoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-6,18H,7-12H2,1-3H3

InChI Key

LZKWLKTWSBMQMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2CCN3

Origin of Product

United States

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